Paspaline

Anti-ferroptosis Deep-sea fungus Indole diterpenoids

Paspaline is the minimal indole-diterpene scaffold, free from tremorgenic BK channel inhibition. Essential for gene cluster studies and as a non-toxic lead for anticancer and neuroprotective drug development. 13.7× higher anti-ferroptosis potency than deoxypaxilline derivatives. Ideal control for structure-activity relationship assays. Procure high-purity paspaline to ensure reproducible enzyme kinetics and pathway elucidation without confounding neurotoxicity.

Molecular Formula C28H39NO2
Molecular Weight 421.6 g/mol
CAS No. 11024-56-9
Cat. No. B1678556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaspaline
CAS11024-56-9
SynonymsPaspaline
Molecular FormulaC28H39NO2
Molecular Weight421.6 g/mol
Structural Identifiers
SMILESCC12CCC(OC1CCC3(C2CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)C)C(C)(C)O
InChIInChI=1S/C28H39NO2/c1-25(2,30)22-12-14-26(3)21-11-10-17-16-19-18-8-6-7-9-20(18)29-24(19)28(17,5)27(21,4)15-13-23(26)31-22/h6-9,17,21-23,29-30H,10-16H2,1-5H3/t17-,21-,22-,23-,26-,27-,28+/m0/s1
InChIKeyWLAIEIMDXUAGPY-HSECPPETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Paspaline (CAS 11024-56-9): A Foundational Indole-Diterpene Intermediate for Biosynthetic Pathway Elucidation and Structural Derivative Screening


Paspaline is a hexacyclic indole-diterpenoid alkaloid that serves as the first stable, minimally elaborated biosynthetic intermediate in the fungal secondary metabolism of tremorgenic mycotoxins such as paxilline, aflatrem, penitrem A, and paspalinine . It is characterized by an angular 6/5/5/6/6/6 ring system with a tetrahydropyran (THP) ring and a molecular formula of C₂₈H₃₉NO₂ . As a common structural precursor, paspaline is a critical tool compound for dissecting enzymatic steps in indole-diterpene gene cluster studies and for evaluating the activity of the unadorned core scaffold against more complex, tremorgenic derivatives .

Why Paspaline Cannot Be Replaced by Paxilline, Aflatrem, or Penitrem A for Mechanistic and Pathway Interrogation Studies


Indole-diterpenoids share a common core but diverge significantly in their downstream oxidative and prenyl modifications, leading to distinct biological activity profiles . Paspaline is the least elaborated member of this class and lacks key structural features such as the prenyl groups of aflatrem or the additional oxidation patterns of paxilline . Consequently, paspaline does not exhibit the potent BK channel inhibition or tremorgenic activity characteristic of its more complex derivatives, making it an essential control for isolating structure-activity relationships . Substituting paspaline with a downstream analog would introduce confounding neurotoxic or ion channel-modulating effects, thereby invalidating experiments designed to map the minimal pharmacophore or to study early biosynthetic steps .

Quantitative Differentiation Evidence for Paspaline Against Paxilline, Aflatrem, and Penitrem A in Bioactivity and Biosynthesis


Paspaline Exhibits >13-Fold Higher Potency in Anti-Ferroptosis Assay Compared to 3-Deoxo-4b-Deoxypaxilline

In a direct comparative study of indole diterpenoids isolated from Penicillium paxilli MCCC 3A01133, paspaline (compound 7) demonstrated potent inhibition of RSL3-induced ferroptosis with an EC₅₀ value of 0.21 μM, whereas the closely related analog 3-deoxo-4b-deoxypaxilline (compound 5) was substantially less active with an EC₅₀ of 2.88 μM . This represents a 13.7-fold difference in potency within the same assay system.

Anti-ferroptosis Deep-sea fungus Indole diterpenoids

Paspaline Shows 4.4-Fold More Potent Anti-H1N1 Activity Than Paxilline in Head-to-Head Viral Inhibition Assay

In a study of compounds isolated from Penicillium camemberti OUCMDZ-1492, paspaline (compound 9) and paxilline (compound 10) were directly compared for their inhibitory activity against the H1N1 influenza virus. Paspaline exhibited an IC₅₀ of 17.7 μM, whereas paxilline was significantly less potent with an IC₅₀ of 77.9 μM . This represents a 4.4-fold difference in anti-H1N1 potency.

Anti-H1N1 Antiviral Indole-diterpenoids

Paspaline Lacks BK Channel Inhibition and Tremorgenic Activity In Vivo, Distinct from Aflatrem and Penitrem A

Unlike the downstream biosynthetic products aflatrem and penitrem A, which are potent inhibitors of high-conductance calcium-activated potassium (maxi-K) channels and produce tremors in vivo , paspaline does not inhibit BK channels and lacks tremorgenic effects in mouse models . In a comparative study, paspaline (6) and emindole SB (7) were identified as the simplest indole diterpene skeletons that retain antiproliferative and Wnt/β-catenin suppressing activities while eliminating the neurotoxic BK channel inhibition and tremorgenic properties of more complex penitrems .

BK channel Tremorgenicity Neurotoxicity

Paspaline Is the Universal First Stable Intermediate in All Indole-Diterpene Biosynthetic Pathways, a Role Not Shared by Paxilline or Aflatrem

Paspaline is the conserved first stable intermediate in the biosynthesis of all major indole-diterpene subgroups, including paxilline, aflatrem, penitrems, and lolitrems . Knockout studies in Penicillium crustosum show that deletion of the penP gene abolishes penitrem production and leads to exclusive accumulation of paspaline, confirming its position as the pathway bottleneck intermediate . In contrast, compounds like paxilline and aflatrem are downstream, end-pathway products that cannot serve as universal biosynthetic probes. Heterologous expression of four core genes (paxG, paxM, paxB, paxC) is sufficient to produce paspaline, making it the minimal functional output of any indole-diterpene gene cluster .

Biosynthesis Gene cluster Metabolic engineering

Optimal Scientific and Industrial Applications for Paspaline Based on Verified Comparative Evidence


Anti-Ferroptosis Drug Discovery: Prioritizing the Paspaline Scaffold Over Modified Paxilline Analogs

Paspaline's 13.7-fold higher anti-ferroptosis potency compared to 3-deoxo-4b-deoxypaxilline makes it a superior starting point for developing neuroprotective agents targeting ferroptotic cell death pathways. Medicinal chemistry teams screening indole-diterpenoids should prioritize paspaline as the lead scaffold, given that even simple modifications to the paxilline core can drastically reduce activity.

Indole-Diterpene Biosynthetic Pathway Elucidation and Metabolic Engineering

Paspaline is the universal first stable intermediate in all known indole-diterpene pathways . Researchers characterizing new gene clusters, performing enzyme activity assays (e.g., cytochrome P450s like PaxP), or engineering fungi for heterologous production must use authentic paspaline as a substrate and analytical standard. Downstream products like paxilline cannot serve this fundamental biosynthetic probe function .

Non-Tremorgenic Wnt/β-Catenin Inhibitor Development for Breast Cancer

Unlike aflatrem and penitrem A, paspaline inhibits the Wnt/β-catenin pathway in breast cancer cells without causing BK channel inhibition or tremors . This unique safety profile makes paspaline an attractive lead scaffold for developing anticancer agents where neurotoxicity is a key liability. The compound retains the desired antiproliferative and antimigratory effects of more complex penitrems while eliminating the tremorgenic side effects .

Technical Documentation Hub

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